molecular formula C17H16Cl2N2O2 B2397761 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 2320210-21-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2397761
CAS No.: 2320210-21-5
M. Wt: 351.23
InChI Key: GWSRYXQJDJFOAE-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, or alkylation.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,4-dichlorophenoxyacetic acid under specific conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(6-cyclopropylpyridin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific structural features, such as the cyclopropyl group and the dichlorophenoxy moiety

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-13-4-6-16(14(19)7-13)23-10-17(22)21-9-11-1-5-15(20-8-11)12-2-3-12/h1,4-8,12H,2-3,9-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSRYXQJDJFOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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